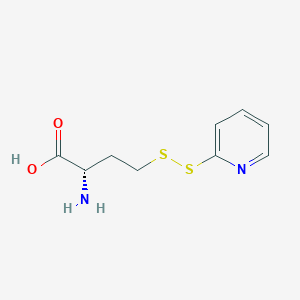

S-(Pyridin-2-ylthio)-L-homocysteine

Description

BenchChem offers high-quality S-(Pyridin-2-ylthio)-L-homocysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-(Pyridin-2-ylthio)-L-homocysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2S2 |

|---|---|

Molecular Weight |

244.3 g/mol |

IUPAC Name |

(2S)-2-amino-4-(pyridin-2-yldisulfanyl)butanoic acid |

InChI |

InChI=1S/C9H12N2O2S2/c10-7(9(12)13)4-6-14-15-8-3-1-2-5-11-8/h1-3,5,7H,4,6,10H2,(H,12,13)/t7-/m0/s1 |

InChI Key |

GTLHBJXBRTWZLG-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)SSCC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

S-(Pyridin-2-ylthio)-L-homocysteine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(Pyridin-2-ylthio)-L-homocysteine is a specialized biochemical reagent primarily utilized in the field of protein chemistry.[1] Its core function lies in the selective modification of thiol groups, particularly those of cysteine residues within proteins. The molecule consists of an L-homocysteine core linked to a 2-thiopyridine group via a disulfide bond. This unique structure confers its thiol-specific reactivity and the reversibility of the labeling, which is a key feature for many applications. This technical guide provides a comprehensive overview of S-(Pyridin-2-ylthio)-L-homocysteine, including its chemical properties, mechanism of action, and potential applications, based on available scientific information.

Chemical Properties and Structure

| Property | Value |

| IUPAC Name | (S)-2-amino-4-((pyridin-2-yl)disulfanyl)butanoic acid |

| Synonyms | S-(2-pyridylthio)-L-homocysteine |

| Molecular Formula | C₉H₁₂N₂O₂S₂ |

| Molecular Weight | 244.34 g/mol |

| Key Features | Contains a disulfide bond susceptible to cleavage |

Mechanism of Action: Thiol-Disulfide Exchange

The primary utility of S-(Pyridin-2-ylthio)-L-homocysteine stems from its ability to undergo a thiol-disulfide exchange reaction with free sulfhydryl groups, such as those found on cysteine residues in proteins.

In this reaction, the thiol group of a cysteine residue acts as a nucleophile, attacking the disulfide bond of S-(Pyridin-2-ylthio)-L-homocysteine. This results in the formation of a new disulfide bond between the protein's cysteine and the L-homocysteine moiety of the reagent, and the release of pyridine-2-thione.

A significant advantage of this labeling method is its reversibility. The newly formed disulfide bond can be readily cleaved under reducing conditions, for example, in the presence of reagents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol. This is particularly useful in cellular studies, as the reducing environment of the cytoplasm can facilitate the release of the unmodified protein.[1]

Caption: Thiol-disulfide exchange reaction between a protein cysteine and S-(Pyridin-2-ylthio)-L-homocysteine.

Applications in Research

The primary application of S-(Pyridin-2-ylthio)-L-homocysteine is in the site-specific labeling of proteins. This can be employed for various downstream applications, including:

-

Introduction of a reactive handle: The homocysteine moiety introduced onto the protein contains a free carboxylic acid and an amine group, which can be further modified with other molecules of interest, such as fluorescent dyes, biotin, or crosslinkers.

-

Reversible protein modification: The ability to cleave the disulfide bond allows for the temporary modification of a protein, which can be useful for studying protein function or for purification strategies.

-

Drug delivery systems: While not extensively documented for this specific compound, similar thiol-reactive linkers are employed in the development of antibody-drug conjugates (ADCs), where a therapeutic agent is attached to an antibody for targeted delivery. The cleavable nature of the disulfide bond can facilitate the release of the drug within the target cell.

Experimental Protocols

Caption: A generalized experimental workflow for labeling a protein with S-(Pyridin-2-ylthio)-L-homocysteine.

Quantitative Data

At present, there is a lack of publicly available, peer-reviewed quantitative data regarding the reaction kinetics, labeling efficiency, and cytotoxicity (e.g., IC50 values) of S-(Pyridin-2-ylthio)-L-homocysteine. Researchers planning to use this reagent should perform initial optimization experiments to determine the ideal reaction conditions, such as reagent concentration, pH, temperature, and incubation time, for their specific protein of interest.

Signaling Pathways

There is currently no direct evidence in the scientific literature to suggest that S-(Pyridin-2-ylthio)-L-homocysteine itself modulates specific cellular signaling pathways. Its primary described function is as a biochemical tool for protein modification. The biological effects of its parent molecule, L-homocysteine, are well-documented and include influences on various pathways related to cardiovascular and neurological health. However, these effects cannot be directly extrapolated to S-(Pyridin-2-ylthio)-L-homocysteine without dedicated experimental investigation.

Conclusion

S-(Pyridin-2-ylthio)-L-homocysteine is a valuable reagent for the reversible, thiol-specific labeling of proteins. Its utility lies in its ability to introduce a modifiable handle onto cysteine residues, which can be exploited for a variety of research applications. However, a significant gap exists in the publicly available literature regarding detailed quantitative data and specific experimental protocols for this compound. Researchers should approach its use with the understanding that optimization will likely be required for their specific experimental systems. Further studies are needed to fully characterize the kinetic properties, labeling efficiencies, and potential biological effects of this reagent.

References

An In-depth Technical Guide to (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid: A Thiol-Reactive Bioconjugation Reagent

Disclaimer: Publicly available, peer-reviewed data specifically for (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid (CAS: 2668173-78-0) is limited. This guide is constructed based on the well-established principles of pyridyl disulfide chemistry and data from analogous thiol-reactive compounds. The experimental protocols and quantitative data provided are representative and may require optimization for specific applications.

Core Concepts and Structure

(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid is a heterobifunctional crosslinking reagent. Its structure features an amino acid backbone, providing chirality and a handle for peptide synthesis, and a pyridyl disulfide group, which is highly reactive towards free sulfhydryl (thiol) groups. This makes it a valuable tool for the site-specific modification of proteins and peptides at cysteine residues.

Molecular Structure:

-

IUPAC Name: (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid

-

Molecular Formula: C₉H₁₂N₂O₂S₂

-

Molecular Weight: 244.34 g/mol

The key functional component is the disulfide bond between the butanoic acid side chain and a pyridine-2-yl group. This bond readily undergoes a thiol-disulfide exchange reaction with a free thiol, such as the side chain of a cysteine residue in a protein.

Mechanism of Action: Thiol-Disulfide Exchange

The primary utility of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid lies in its ability to form a new, reversible disulfide bond with a target molecule. The reaction proceeds via a nucleophilic attack of a deprotonated thiol (thiolate) on one of the sulfur atoms of the pyridyl disulfide. This exchange results in the formation of a new disulfide bond between the butanoic acid moiety and the target thiol, with the concomitant release of pyridine-2-thione.[1]

The release of pyridine-2-thione is a particularly useful feature of this class of reagents, as it can be monitored spectrophotometrically to quantify the extent of the reaction.[2][3] Pyridine-2-thione exists in tautomeric equilibrium with 2-thiopyridone, the latter of which has a strong absorbance at 343 nm.

Quantitative Data Presentation

The quantification of the conjugation reaction is crucial for ensuring the quality and reproducibility of the resulting bioconjugates. The most common method relies on the spectrophotometric measurement of the released pyridine-2-thione.

| Parameter | Value | Reference |

| Molar Extinction Coefficient (ε) of Pyridine-2-thione | 8,080 M⁻¹cm⁻¹ at 343 nm | [3] |

| Optimal Reaction pH | 7.0 - 8.0 | [4] |

| Reversibility | Cleavable with reducing agents (e.g., DTT, TCEP) | [5] |

Experimental Protocols

Representative Synthesis of a Pyridyl Disulfide Amino Acid

A plausible synthetic route would involve the protection of the amino and carboxyl groups of a thiol-containing amino acid (e.g., homocysteine), followed by reaction with an activating agent for the pyridyl disulfide group.

Protocol for Protein Labeling

This protocol provides a general workflow for the conjugation of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid to a protein containing accessible cysteine residues.

Materials:

-

Protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)

-

(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid

-

Reaction Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Reducing agent (optional, for pre-reduction of protein disulfides): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent (optional): L-cysteine or β-mercaptoethanol

-

Purification system: Size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the target cysteine residues are oxidized (forming disulfide bonds), pre-treat the protein with a 10-fold molar excess of DTT or TCEP for 30 minutes at room temperature.

-

Remove the reducing agent by size-exclusion chromatography or dialysis against the reaction buffer.

-

-

Reagent Preparation:

-

Prepare a stock solution of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the reagent stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Reaction Monitoring and Quantification:

-

To determine the degree of labeling, measure the absorbance of the reaction mixture at 343 nm.

-

Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (A = εcl), where ε = 8,080 M⁻¹cm⁻¹.

-

The degree of labeling is the molar ratio of released pyridine-2-thione to the initial protein concentration.

-

-

Quenching and Purification:

-

(Optional) Quench any unreacted pyridyl disulfide reagent by adding a small molecule thiol (e.g., L-cysteine) to a final concentration of 1-10 mM.

-

Remove excess reagent and byproducts by size-exclusion chromatography or extensive dialysis against a suitable storage buffer.

-

-

Characterization:

Applications in Research and Drug Development

Due to its ability to create reversible linkages to proteins, (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid and similar reagents are valuable in several areas:

-

Antibody-Drug Conjugates (ADCs): The disulfide bond is relatively stable in the bloodstream but can be cleaved in the reducing environment inside a cell, making it an ideal linker for releasing a cytotoxic drug at the target site.[5]

-

Protein Labeling and Tracking: The amino acid can be incorporated into peptides or have fluorescent dyes attached to its free amine or carboxyl groups for tracking proteins in vitro and in vivo.

-

Proteomics: As a thiol-reactive probe, it can be used to identify and quantify cysteine-containing proteins in complex biological samples.

-

Surface Immobilization: The pyridyl disulfide group can react with thiol-modified surfaces to immobilize proteins or peptides for applications in biosensors and biomaterials.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative analysis of derivatized proteins prepared with pyridyl disulfide-containing cross-linkers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of S-(Pyridin-2-ylthio)-L-homocysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(Pyridin-2-ylthio)-L-homocysteine, a heterocyclic derivative of the amino acid L-homocysteine, is a valuable reagent in the fields of biochemistry and drug development. Its utility stems from the presence of a pyridyl disulfide group, which can readily undergo thiol-disulfide exchange reactions. This property makes it a key tool for the site-specific modification of proteins and other biomolecules containing free sulfhydryl groups, such as cysteine residues. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of S-(Pyridin-2-ylthio)-L-homocysteine, with a focus on experimental protocols and its role in biological systems.

Chemical and Physical Properties

S-(Pyridin-2-ylthio)-L-homocysteine is a white to off-white solid. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₂S₂ | |

| Molecular Weight | 244.33 g/mol | |

| Appearance | White to off-white solid | |

| Storage Temperature | Room temperature | [1] |

Synthesis

A plausible synthetic route to S-(Pyridin-2-ylthio)-L-homocysteine involves the reaction of L-homocysteine with 2,2'-dipyridyl disulfide. This reaction is a thiol-disulfide exchange, where the thiol group of homocysteine attacks the disulfide bond of 2,2'-dipyridyl disulfide, leading to the formation of the desired product and 2-thiopyridone as a byproduct.

Experimental Protocol: Synthesis of S-(Pyridin-2-ylthio)-L-homocysteine

Materials:

-

L-homocysteine

-

2,2'-Dipyridyl disulfide

-

Anhydrous methanol (B129727)

-

Nitrogen gas

-

Stirring apparatus

-

Reaction flask

-

Purification system (e.g., column chromatography)

Procedure:

-

Dissolve L-homocysteine in anhydrous methanol in a reaction flask under a nitrogen atmosphere.

-

Add a solution of 2,2'-dipyridyl disulfide in anhydrous methanol to the L-homocysteine solution with stirring. An excess of 2,2'-dipyridyl disulfide is typically used to drive the reaction to completion.[2]

-

Allow the reaction to proceed at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by column chromatography on silica (B1680970) gel, to yield pure S-(Pyridin-2-ylthio)-L-homocysteine.

Reactivity and Stability

The pyridyl disulfide group is the most reactive site in S-(Pyridin-2-ylthio)-L-homocysteine. It is known to be stable in aqueous media at a pH of 8 or lower.[3] The disulfide bond can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), regenerating the free thiol of homocysteine and releasing 2-thiopyridone. The progress of the thiol-disulfide exchange reaction can be conveniently monitored by UV-Vis spectroscopy by measuring the release of 2-thiopyridone, which has a characteristic absorbance maximum around 343 nm.

Applications in Protein Modification

The primary application of S-(Pyridin-2-ylthio)-L-homocysteine is in the site-specific labeling of proteins at cysteine residues. This allows for the introduction of various functionalities, such as fluorescent probes, biotin (B1667282) tags, or drug molecules, onto a protein of interest.

Experimental Protocol: Thiol-Specific Labeling of a Protein

Materials:

-

Protein with an accessible cysteine residue

-

S-(Pyridin-2-ylthio)-L-homocysteine

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Reducing agent (e.g., DTT or TCEP, if the protein has internal disulfide bonds that need to be reduced)

-

Quenching reagent (e.g., a small molecule thiol like β-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

If necessary, reduce any existing disulfide bonds in the protein by incubation with a suitable reducing agent. The reducing agent must then be removed, for example, by dialysis or gel filtration, prior to the labeling reaction.[4]

-

Dissolve the protein in the reaction buffer.

-

Add a solution of S-(Pyridin-2-ylthio)-L-homocysteine to the protein solution. A molar excess of the labeling reagent is typically used.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 1-2 hours).

-

Quench the reaction by adding an excess of a small molecule thiol to consume any unreacted S-(Pyridin-2-ylthio)-L-homocysteine.

-

Purify the labeled protein from the excess reagents and byproducts using a suitable method such as size-exclusion chromatography.

Experimental Protocol: Cleavage of the Disulfide Bond in a Labeled Protein

Materials:

-

Protein labeled with S-(Pyridin-2-ylthio)-L-homocysteine

-

Reducing agent (e.g., DTT or TCEP)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Dissolve the labeled protein in the reaction buffer.

-

Add a sufficient concentration of the reducing agent (e.g., 10-50 mM DTT).

-

Incubate the reaction mixture at room temperature or 37°C until the disulfide bond is completely cleaved. The progress of the cleavage can be monitored by techniques such as mass spectrometry.

Biological Significance and Signaling Pathways

While S-(Pyridin-2-ylthio)-L-homocysteine is primarily a synthetic tool, its core component, L-homocysteine, is a naturally occurring amino acid with significant biological roles. Elevated levels of homocysteine in the body, a condition known as hyperhomocysteinemia, are associated with an increased risk of cardiovascular diseases and neurodegenerative disorders.[5][6] Homocysteine can interfere with various cellular processes, including protein function through a process called S-homocysteinylation, where it forms mixed disulfides with cysteine residues in proteins.[7] This modification can alter the protein's structure and function.[7]

The introduction of S-(Pyridin-2-ylthio)-L-homocysteine into a biological system for labeling purposes is not expected to have a direct, independent effect on signaling pathways. Its primary role is to covalently attach to a target protein. The subsequent biological effects would be a consequence of the modification of the target protein itself, potentially altering its activity, localization, or interaction with other molecules. The cleavage of the disulfide bond under the reducing conditions of the intracellular environment would release the modifying group and regenerate the native cysteine residue on the protein, along with the release of homocysteine and 2-thiopyridone. The released homocysteine could then potentially participate in the metabolic pathways of the cell.

Visualization of Experimental Workflows and Logical Relationships

Synthesis of S-(Pyridin-2-ylthio)-L-homocysteine

Caption: Synthetic pathway for S-(Pyridin-2-ylthio)-L-homocysteine.

Protein Labeling and Cleavage Workflow

Caption: Workflow for protein labeling and subsequent cleavage.

Conclusion

S-(Pyridin-2-ylthio)-L-homocysteine is a versatile and valuable tool for researchers in the life sciences. Its ability to selectively react with thiol groups to form a cleavable disulfide bond makes it an ideal reagent for the site-specific modification of proteins. This guide has provided a detailed overview of its chemical properties, a plausible synthesis route, and protocols for its application in protein labeling and the subsequent cleavage of the introduced modification. While the direct impact of this reagent on cellular signaling is limited to its role as a delivery vehicle for a modifying group, the underlying biology of its core component, homocysteine, highlights the importance of understanding the potential downstream effects of its cleavage products in a cellular context. Further research to fully elucidate the quantitative physical properties and to develop more detailed synthetic procedures will undoubtedly enhance its utility in the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. S-Homocysteinylation effects on transthyretin: worsening of cardiomyopathy onset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of S-(Pyridin-2-ylthio)-L-homocysteine

This technical guide provides a comprehensive overview of the synthesis of S-(Pyridin-2-ylthio)-L-homocysteine, a crucial reagent for the reversible modification of thiol groups in peptides and proteins. The methodologies outlined are based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction

S-(Pyridin-2-ylthio)-L-homocysteine is a derivative of the amino acid L-homocysteine. It features a disulfide bond linking the homocysteine side chain to a 2-thiopyridine group. This compound is primarily utilized as a thiol-specific labeling reagent. The pyridylthio group can be readily introduced onto a free thiol of a biomolecule, such as a cysteine or homocysteine residue in a peptide or protein. The resulting disulfide bond is stable under many experimental conditions but can be selectively cleaved in a reducing environment, allowing for the reversible modification of thiols. This property is valuable in various applications, including protein chemistry, drug delivery, and the study of protein structure and function.

Synthesis Pathway: Thiol-Disulfide Exchange

The primary route for the synthesis of S-(Pyridin-2-ylthio)-L-homocysteine is through a thiol-disulfide exchange reaction between L-homocysteine and an excess of a pyridyl disulfide reagent, typically 2,2'-dipyridyl disulfide. This reaction is a nucleophilic attack of the deprotonated thiol group (thiolate) of L-homocysteine on the disulfide bond of 2,2'-dipyridyl disulfide. This results in the formation of the desired mixed disulfide, S-(Pyridin-2-ylthio)-L-homocysteine, and the release of one molecule of 2-mercaptopyridine (B119420) as a byproduct.

The reaction is typically performed in a suitable solvent system that can dissolve both the hydrophilic L-homocysteine and the more hydrophobic 2,2'-dipyridyl disulfide. The pH of the reaction mixture is a critical parameter, as the thiol group of homocysteine needs to be in its nucleophilic thiolate form for the reaction to proceed efficiently.

Experimental Protocol

The following experimental protocol is adapted from the synthesis of analogous S-(pyridin-2-ylthio)-cysteine derivatives.[1] Researchers should optimize the conditions for their specific laboratory setup and scale.

3.1. Materials and Reagents

-

L-homocysteine

-

2,2'-Dipyridyl disulfide

-

Methanol

-

Water

-

Copper (II) nitrate (B79036) (Cu(NO₃)₂) solution (0.1 M)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for purification and analysis

3.2. Synthesis Procedure

-

Dissolution of L-homocysteine: Dissolve L-homocysteine in a minimal amount of an appropriate aqueous solvent. The pH may need to be adjusted to slightly basic conditions (pH 7-8) to facilitate the formation of the thiolate anion.

-

Addition of 2,2'-Dipyridyl disulfide: In a separate flask, dissolve a 3-fold molar excess of 2,2'-dipyridyl disulfide in methanol.

-

Reaction: Add the L-homocysteine solution dropwise to the stirred solution of 2,2'-dipyridyl disulfide at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within a few hours.

-

Removal of Byproduct: The byproduct, 2-mercaptopyridine, can be removed from the reaction mixture by the addition of a 0.1 M solution of copper (II) nitrate.[1] This will form a copper complex with the 2-mercaptopyridine, which can be removed by filtration.

-

Purification: The crude product can be purified by preparative reverse-phase HPLC using a suitable gradient of water and acetonitrile (B52724) containing a small amount of trifluoroacetic acid (e.g., 0.1%).

-

Isolation and Characterization: The fractions containing the pure product are collected, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to yield S-(Pyridin-2-ylthio)-L-homocysteine as a solid. The final product should be characterized by analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Quantitative Data

| Parameter | Expected Value/Observation |

| Physical State | White to off-white solid |

| Expected Yield | Moderate to high (dependent on reaction and purification efficiency) |

| Purity (Post-HPLC) | >95% |

| Storage | Store at -20°C, desiccated and protected from light. |

Application Workflow: Thiol Labeling and Reversal

S-(Pyridin-2-ylthio)-L-homocysteine is a valuable tool for the reversible labeling of thiol-containing molecules. The workflow below illustrates its application in labeling a protein with a free cysteine residue.

Conclusion

The synthesis of S-(Pyridin-2-ylthio)-L-homocysteine via thiol-disulfide exchange with 2,2'-dipyridyl disulfide is a straightforward and effective method. This technical guide provides a solid foundation for researchers to produce this valuable reagent for various applications in protein chemistry and drug development. The ability to reversibly modify thiol groups makes this compound a versatile tool in the scientific arsenal. Proper purification and characterization are essential to ensure the quality and reliability of the synthesized product for downstream applications.

References

An In-depth Technical Guide to the Discovery and Application of Pyridylthio Derivatives for Thiol Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of thiol groups in biomolecules, particularly the sulfhydryl side chain of cysteine residues in proteins, is a cornerstone of modern chemical biology and drug development. This powerful strategy enables the site-specific attachment of probes, drugs, and other functionalities to proteins, allowing for the investigation of protein function, the development of antibody-drug conjugates (ADCs), and the creation of novel biomaterials. Among the diverse reagents available for thiol modification, pyridylthio derivatives have emerged as a versatile and widely utilized class of compounds.

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of pyridylthio derivatives for thiol modification. We will delve into the quantitative aspects of their reactivity, provide detailed experimental protocols for their use, and explore their application in dissecting cellular signaling pathways.

Core Principles of Pyridylthio-Based Thiol Modification

The primary mechanism of action for pyridylthio derivatives in thiol modification is the thiol-disulfide exchange reaction. The most common pyridylthio reagents are pyridyl disulfides, such as 2,2'-dithiodipyridine (B1663999) (2-PDS) and 4,4'-dithiodipyridine (4-PDS). In this reaction, the sulfhydryl group of a cysteine residue acts as a nucleophile, attacking the disulfide bond of the pyridyl disulfide reagent. This results in the formation of a new, mixed disulfide bond between the protein and the modifying agent, and the release of a pyridine-2-thione or pyridine-4-thione molecule.

The release of the thiopyridone byproduct is a key feature of this reaction, as its concentration can be monitored spectrophotometrically to quantify the extent of the thiol modification in real-time.[1]

Quantitative Data on Thiol Modification

The efficiency and specificity of thiol modification are critical for successful bioconjugation. The reactivity of pyridylthio derivatives is influenced by several factors, including the pKa of the target thiol, the pH of the reaction medium, and the specific pyridylthio reagent used. The thiolate anion (R-S⁻) is the reactive species, so a pH above the pKa of the cysteine thiol (typically ~8.5) favors the reaction. However, to maintain selectivity over other nucleophilic residues like lysine, reactions are often performed at a pH between 7 and 8.

Below are tables summarizing the kinetic data for the reaction of common pyridyl disulfide reagents with thiol-containing molecules.

Table 1: Second-Order Rate Constants for the Reaction of Dithiodipyridines with Thiols

| Pyridyl Disulfide Reagent | Thiol | pH | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 2,2'-Dithiodipyridine (2-PDS) | L-Cysteine | 7.0 | 25 | ~1.5 x 10³ | [2][3] |

| 4,4'-Dithiodipyridine (4-PDS) | L-Cysteine | 7.0 | 25 | ~2.5 x 10⁴ | [2][4] |

| 2,2'-Dithiodipyridine (2-PDS) | Glutathione (GSH) | 7.4 | 25 | ~1.0 x 10³ | [2][3] |

| 4,4'-Dithiodipyridine (4-PDS) | Glutathione (GSH) | 7.4 | 25 | ~1.8 x 10⁴ | [2][4] |

Note: Rate constants can vary depending on buffer conditions and the specific protein microenvironment of the cysteine residue.

Table 2: Comparison of Thiol-Reactive Chemistries

| Reagent Class | Linkage Formed | Stability | Key Advantages | Key Disadvantages |

| Pyridyl Disulfides | Disulfide | Reversible (reducible) | Reaction can be monitored spectrophotometrically; Reversible linkage allows for cleavable conjugates. | Linkage is not stable in reducing environments. |

| Maleimides | Thioether | Stable | High reactivity and specificity at neutral pH. | Potential for retro-Michael reaction leading to de-conjugation. |

| Haloacetamides | Thioether | Very Stable | Forms a highly stable, irreversible bond. | Can have off-target reactivity with other nucleophiles (e.g., histidine). |

| Pyridylsulfones | Thioether | Stable | Good stability. | Generally slower reaction kinetics compared to maleimides. |

Experimental Protocols

Protocol 1: Synthesis of a Generic N-Substituted 2-Pyridyl Disulfide Derivative

This protocol describes a general method for the synthesis of N-substituted 2-pyridyl disulfide derivatives, which can be used to introduce a variety of functionalities for bioconjugation. A common example is the synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), a widely used heterobifunctional crosslinker.

Materials:

-

2,2'-Dithiodipyridine

-

3-Mercaptopropionic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297)

-

Hexane

-

Anhydrous sodium sulfate (B86663)

-

Trifluoroacetic acid (TFA) (for deprotection if using protected amines)

Procedure:

-

Synthesis of 3-(2-pyridyldithio)propionic acid:

-

Dissolve 2,2'-dithiodipyridine (1.1 eq) in methanol (B129727).

-

Add a solution of 3-mercaptopropionic acid (1.0 eq) in methanol dropwise with stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Remove the solvent under reduced pressure.

-

Purify the product by flash chromatography on silica (B1680970) gel.

-

-

Activation with N-Hydroxysuccinimide:

-

Dissolve the 3-(2-pyridyldithio)propionic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from ethyl acetate/hexane to obtain the pure N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).

-

Protocol 2: Protein Modification with a Pyridyl Disulfide Reagent (e.g., SPDP)[5]

This protocol outlines the general procedure for labeling a protein with a pyridyl disulfide-containing reagent like SPDP.[5]

Materials:

-

Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

SPDP stock solution (e.g., 20 mM in DMSO or DMF)

-

Dithiothreitol (DTT)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer: Phosphate-buffered saline (PBS) with EDTA (PBS-EDTA)

-

Acetate buffer (for selective reduction)

Procedure:

-

Modification of Protein with SPDP:

-

Dissolve the protein to be modified in PBS-EDTA to a concentration of 2-5 mg/mL.[5]

-

Add the SPDP stock solution to the protein solution at a molar ratio of 10-20 fold excess of SPDP to protein.[5]

-

Incubate the reaction mixture for 30-60 minutes at room temperature.[5]

-

Remove excess, non-reacted SPDP and the pyridine-2-thione byproduct by passing the reaction mixture through a desalting column equilibrated with PBS-EDTA.[5]

-

-

Reduction of the SPDP-modified Protein (to generate a free thiol):

-

Conjugation of the Two Proteins:

-

Mix the SPDP-modified protein with the thiol-containing protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

-

Purify the resulting conjugate using size-exclusion chromatography.

-

Protocol 3: Quantification of Protein Thiols using 4,4'-Dithiodipyridine (4-PDS)[6][7]

This method provides a highly sensitive assay for the quantification of thiol groups in proteins.[6][7]

Materials:

-

Protein sample

-

4,4'-Dithiodipyridine (4-PDS) stock solution (e.g., 10 mM in ethanol)

-

Sodium borohydride (B1222165) (for total thiol quantification)

-

Guanidine (B92328) hydrochloride (denaturant)

-

Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.0

-

Spectrophotometer

Procedure:

-

Preparation of Protein Sample:

-

Dissolve the protein sample in the buffer containing 6 M guanidine hydrochloride to ensure denaturation and exposure of all thiol groups.

-

-

Quantification of Free Thiols:

-

Add a known volume of the protein solution to a cuvette.

-

Add a small volume of the 4-PDS stock solution to the cuvette and mix.

-

Incubate at room temperature for 5-10 minutes.

-

Measure the absorbance at 324 nm.

-

The concentration of thiol groups is calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-thiopyridone being approximately 19,800 M⁻¹cm⁻¹ at 324 nm.

-

-

Quantification of Total Thiols (Free Thiols + Reduced Disulfides):

-

To the denatured protein sample, add a small amount of solid sodium borohydride to reduce all disulfide bonds.

-

Incubate for 30 minutes at room temperature.

-

Quench the excess sodium borohydride by adding a small amount of acid (e.g., HCl) until bubbling ceases.

-

Neutralize the solution with a base (e.g., NaOH).

-

Proceed with the quantification of thiols using 4-PDS as described in step 2.

-

Visualization of Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and the role of pyridylthio derivatives in studying signaling pathways.

Experimental Workflow: Protein-Protein Conjugation using SPDP

Caption: Workflow for heterobifunctional crosslinking using SPDP.

Signaling Pathway: Probing the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Keap1 contains reactive cysteine residues that, when modified by electrophiles or oxidants, lead to the release and nuclear translocation of the transcription factor Nrf2. Pyridylthio derivatives can be used as tools to mimic this modification and study the downstream effects.[8][9][10]

Caption: Pyridylthio derivatives can modify Keap1, activating the Nrf2 antioxidant response.

Signaling Pathway: Inhibition of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are key regulators of signal transduction pathways, and their activity is controlled by the redox state of a catalytic cysteine residue.[11][12] Pyridylthio derivatives can be used as probes to study the redox regulation of PTPs by forming a mixed disulfide with the active site cysteine, thereby inhibiting its activity.[13]

Caption: Inhibition of PTP signaling by pyridylthio-mediated thiol modification.

Conclusion

Pyridylthio derivatives represent a powerful and versatile class of reagents for the selective modification of thiol groups in biomolecules. Their predictable reactivity, coupled with the ability to monitor the reaction in real-time, makes them invaluable tools for researchers in academia and industry. This guide has provided a comprehensive overview of their discovery, quantitative reactivity, and practical application, including detailed experimental protocols and visualizations of their use in studying cellular signaling. As the fields of chemical biology and drug development continue to evolve, the utility of pyridylthio derivatives in creating sophisticated bioconjugates and probing complex biological processes is certain to expand.

References

- 1. Redox Regulation of Mitochondrial Fission Protein Drp1 by Protein Disulfide Isomerase Limits Endothelial Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of S-(Pyridin-2-ylthio)-L-homocysteine

Disclaimer: This document provides a detailed overview of the putative mechanism of action for S-(Pyridin-2-ylthio)-L-homocysteine, targeted at researchers, scientists, and drug development professionals. It is important to note that specific literature detailing the comprehensive biological effects and mechanism of action of this particular molecule is limited. Therefore, this guide is constructed based on the well-established principles of thiol-disulfide exchange chemistry and the extensively documented biological roles of L-homocysteine.

Introduction and Proposed Primary Mechanism

S-(Pyridin-2-ylthio)-L-homocysteine is a small molecule comprised of an L-homocysteine core linked to a 2-thiopyridine group via a disulfide bond. Structurally, it is designed to be a highly reactive thiol-specific agent.[1] The primary mechanism of action is predicted to be a thiol-disulfide exchange reaction with accessible cysteine residues on proteins and other biological thiols.

In this proposed mechanism, a nucleophilic thiolate anion (from a cysteine residue on a target protein) attacks the disulfide bond of S-(Pyridin-2-ylthio)-L-homocysteine. This reaction results in the formation of a new, mixed disulfide bond between the protein and the homocysteine moiety, with the concomitant release of 2-thiopyridone (the more stable tautomer of 2-mercaptopyridine). Subsequently, the newly formed protein-homocysteine mixed disulfide can be reduced by intracellular reducing agents like glutathione (B108866), releasing the free L-homocysteine and regenerating the protein's native thiol group. This process effectively delivers a molecule of L-homocysteine to the vicinity of the target protein.

Downstream Cellular Effects of L-Homocysteine Release

The localized release of L-homocysteine can trigger a cascade of cellular events, primarily driven by the known bioactivity of homocysteine. Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are associated with a range of pathologies, particularly cardiovascular and neurovascular diseases.[2] The key downstream effects are detailed below.

Protein Homocysteinylation and Functional Impairment

The released homocysteine can react with other protein cysteine residues to form stable mixed disulfides, a post-translational modification termed S-homocysteinylation. This modification can alter the structure and function of proteins.

-

Metallothionein: Homocysteinylation of metallothionein, a cysteine-rich protein crucial for zinc homeostasis and scavenging reactive oxygen species (ROS), impairs its zinc-binding capacity and abrogates its superoxide (B77818) dismutase activity. This leads to a disruption of both zinc and redox homeostasis.

-

Fibronectin: Modification of fibronectin by homocysteine can impair its ability to bind to fibrin, potentially affecting blood clotting and wound healing processes.

-

Enzyme Inhibition: Homocysteine has been shown to directly inhibit enzymes such as glutathione peroxidase (GPx-1), a key antioxidant enzyme.

Induction of Oxidative Stress

Homocysteine is a pro-oxidant that can increase the production of reactive oxygen species (ROS) and induce oxidative stress. This can occur through several mechanisms:

-

Autooxidation: The thiol group of homocysteine can auto-oxidize in the presence of transition metals, generating superoxide radicals and hydrogen peroxide.

-

eNOS Uncoupling: In endothelial cells, homocysteine can uncouple endothelial nitric oxide synthase (eNOS), causing it to produce superoxide instead of nitric oxide (NO), leading to endothelial dysfunction.[3]

-

Inhibition of Antioxidant Enzymes: As mentioned, homocysteine can inhibit crucial antioxidant enzymes like GPx-1.

Disruption of Methylation Reactions

Homocysteine is a key intermediate in the methionine cycle. Its accumulation can inhibit S-adenosyl-L-homocysteine hydrolase (SAHase), the enzyme responsible for hydrolyzing S-adenosyl-L-homocysteine (SAH). The resulting buildup of SAH is a potent feedback inhibitor of most S-adenosylmethionine (SAM)-dependent methyltransferases. This can lead to widespread hypomethylation of DNA, RNA, and proteins, profoundly affecting gene expression and cellular function.

Quantitative Data on Homocysteine Effects

While specific quantitative data for S-(Pyridin-2-ylthio)-L-homocysteine is not available, the following table summarizes reported effects of L-homocysteine from various studies to provide context for its potential biological potency.

| Target/Process | Effect | Concentration Range | System |

| Glutathione Peroxidase (GPx-1) | Dose-dependent inhibition of activity | 0 - 300 µM | Cultured rat aortic smooth muscle cells |

| Dimethylarginine Dimethylaminohydrolase (DDAH) | Dose-dependent inhibition of activity | 0 - 300 µM | Recombinant human DDAH-1 |

| Intracellular Free Zinc | Dose-dependent increase | Not specified | Zinquin-loaded human aortic endothelial cells |

| Intracellular ROS | Dramatic increase after 6 hours | Not specified | Human aortic endothelial cells |

| Lipid Peroxidation | Stereospecific increase | Micromolar levels | Cultured endothelial cells[3] |

Experimental Protocols

To investigate the proposed mechanism of action for S-(Pyridin-2-ylthio)-L-homocysteine, the following experimental protocols are recommended.

Protocol for Thiol-Disulfide Exchange Assay

This assay confirms the reactivity of the compound with a model thiol, such as L-cysteine or glutathione (GSH), by monitoring the release of 2-thiopyridone.

Materials:

-

S-(Pyridin-2-ylthio)-L-homocysteine

-

L-cysteine or GSH

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of S-(Pyridin-2-ylthio)-L-homocysteine in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of the target thiol (L-cysteine or GSH) in the Reaction Buffer.

-

In a cuvette, add Reaction Buffer and the S-(Pyridin-2-ylthio)-L-homocysteine solution to a final concentration of 50-100 µM.

-

Initiate the reaction by adding the target thiol solution (e.g., to a final concentration of 1 mM).

-

Immediately monitor the increase in absorbance at 343 nm (the λmax of 2-thiopyridone) over time.

-

Calculate the rate of reaction from the initial linear phase of the absorbance curve.

Protocol for Mass Spectrometry-Based Identification of Homocysteinylated Proteins

This protocol outlines a general workflow to identify cellular proteins that are modified by the compound.

Materials:

-

Cell culture system (e.g., human endothelial cells)

-

S-(Pyridin-2-ylthio)-L-homocysteine

-

Lysis Buffer with alkylating agent (e.g., N-ethylmaleimide, NEM) to block free thiols

-

Reducing agent (e.g., DTT or TCEP)

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Treat cultured cells with S-(Pyridin-2-ylthio)-L-homocysteine (and a vehicle control) for a specified time.

-

Wash cells and lyse them in a buffer containing NEM to cap all free thiols, preventing post-lysis disulfide exchange.

-

Perform a protein precipitation (e.g., acetone) to remove non-protein components.

-

Resuspend the protein pellet, reduce all disulfide bonds with DTT or TCEP, and then alkylate the newly exposed thiols with a different alkylating agent (e.g., iodoacetamide).

-

Digest the proteins into peptides using trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Use specialized software to search for peptides containing a cysteine residue modified with a homocysteine adduct (mass shift of +117.02 Da for the reduced and alkylated form).

Protocol for Cellular Reactive Oxygen Species (ROS) Assay

This assay measures the induction of oxidative stress in cells upon treatment with the compound.

Materials:

-

Cell culture system

-

S-(Pyridin-2-ylthio)-L-homocysteine

-

2',7'-Dichlorofluorescin diacetate (DCFDA) dye

-

Phosphate-buffered saline (PBS)

-

Fluorometric plate reader or fluorescence microscope

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Load the cells with DCFDA dye (typically 5-10 µM in serum-free media) for 30-60 minutes at 37°C. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Wash the cells with PBS to remove excess dye.

-

Treat the cells with various concentrations of S-(Pyridin-2-ylthio)-L-homocysteine. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points.

-

Normalize the fluorescence of treated cells to that of control cells to determine the fold-increase in ROS production.

Conclusion and Potential Applications

The mechanism of action of S-(Pyridin-2-ylthio)-L-homocysteine is likely centered on its ability to undergo thiol-disulfide exchange, leading to the modification of protein thiols and the localized release of L-homocysteine. This release can induce a range of downstream effects, including protein dysfunction via S-homocysteinylation, oxidative stress, and the disruption of cellular methylation pathways.

For drug development professionals, this molecule could serve as a tool to study the acute effects of hyperhomocysteinemia in a targeted cellular context. Its reactive nature could be harnessed to develop probes for identifying proteins with highly accessible cysteine residues or to design pro-drugs that release homocysteine upon encountering a specific reductive environment. Further research is necessary to validate this proposed mechanism and to explore the full therapeutic or toxicological profile of this compound.

References

S-(Pyridin-2-ylthio)-L-homocysteine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for S-(Pyridin-2-ylthio)-L-homocysteine is limited. This guide provides available information and extrapolates from data on the parent compound, L-homocysteine, and related chemical principles. All data for L-homocysteine is presented for reference and should not be considered a direct substitute for experimental determination for S-(Pyridin-2-ylthio)-L-homocysteine.

Introduction

S-(Pyridin-2-ylthio)-L-homocysteine is a thiol-reactive compound utilized in biochemical assays and as a potential building block in drug development. Its utility is intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This technical guide synthesizes the available information on the solubility and stability of S-(Pyridin-2-ylthio)-L-homocysteine, provides generalized experimental protocols for its characterization, and discusses its potential degradation pathways and involvement in biochemical processes.

Physicochemical Properties

2.1. Solubility

For reference, the solubility of the parent compound, L-homocysteine, is provided below.

Table 1: Solubility of L-homocysteine (Reference Data)

| Solvent System | Temperature (°C) | Solubility |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~ 5 mg/mL |

| Water | 25 | Not Specified |

| Ethanol | 25 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 25 | Not Specified |

Note: This data is for L-homocysteine and should be used as a general guideline only. Experimental determination of the solubility of S-(Pyridin-2-ylthio)-L-homocysteine is highly recommended.

2.2. Stability

The stability of S-(Pyridin-2-ylthio)-L-homocysteine is a critical factor for its storage, handling, and application. The disulfide bond is susceptible to cleavage under reducing conditions. The pyridine (B92270) ring itself is relatively stable but can be subject to degradation under harsh conditions.

Vendor recommendations for storage provide some qualitative insights into its stability:

-

Storage Temperature: Recommendations vary from room temperature to cold-chain transportation, suggesting that lower temperatures are preferable for long-term stability.[1][2]

-

Atmosphere: As with many thiol and disulfide-containing compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

Table 2: Stability of L-homocysteine in Aqueous Solution (Reference Data)

| Condition | Observation |

| Aqueous Solution | Not recommended for storage for more than one day.[3] |

| Plasma (whole blood) at room temperature | Unstable; concentration increases over time. |

| Plasma (whole blood) at 4°C | More stable than at room temperature. |

Note: This data is for L-homocysteine and highlights the general instability of homocysteine derivatives in aqueous media. The pyridylthio group may influence the stability profile of the S-(Pyridin-2-ylthio) derivative.

Experimental Protocols

3.1. Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general method for determining the thermodynamic solubility of a compound in an aqueous buffer.

-

Preparation of Saturated Solution:

-

Add an excess amount of S-(Pyridin-2-ylthio)-L-homocysteine to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the supernatant through a 0.22 µm filter.

-

-

Quantification:

-

Dilute the clear supernatant with an appropriate solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Prepare a standard curve with known concentrations of S-(Pyridin-2-ylthio)-L-homocysteine to quantify the concentration in the saturated solution.

-

3.2. Protocol for Assessing Stability by HPLC

This protocol provides a framework for evaluating the stability of S-(Pyridin-2-ylthio)-L-homocysteine under various conditions.

-

Sample Preparation:

-

Prepare stock solutions of S-(Pyridin-2-ylthio)-L-homocysteine in a suitable solvent (e.g., DMSO or an aqueous buffer).

-

Dilute the stock solution to a known concentration in the test buffers (e.g., buffers of different pH) or solutions containing potential interacting substances.

-

-

Incubation:

-

Incubate the samples under the desired conditions (e.g., different temperatures, light exposure).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

-

HPLC Analysis:

-

Immediately analyze the aliquots by a stability-indicating HPLC method. A reverse-phase column (e.g., C18) is often suitable.

-

The mobile phase composition will need to be optimized to achieve good separation of the parent compound from any potential degradation products. A gradient elution with acetonitrile (B52724) and water containing a small amount of an acid (e.g., formic acid or trifluoroacetic acid) is a common starting point.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (the pyridine ring will have a characteristic UV absorbance).

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Visualizations

4.1. Experimental Workflow for Stability Assessment

Caption: Workflow for determining the stability of S-(Pyridin-2-ylthio)-L-homocysteine.

4.2. Homocysteine Metabolism Pathway

Caption: Simplified metabolic pathways of homocysteine.

Discussion

5.1. Potential Degradation Pathways

The primary point of instability in S-(Pyridin-2-ylthio)-L-homocysteine is the disulfide bond. This bond can be cleaved by reducing agents, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to yield L-homocysteine and pyridine-2-thiol. In biological systems, this reduction can be mediated by endogenous thiols like glutathione.

The pyridine ring is generally stable but can undergo degradation, particularly microbial degradation in environmental contexts, often initiated by hydroxylation.[2] However, under typical laboratory and physiological conditions, the disulfide bond is the more labile part of the molecule.

5.2. Role in Signaling Pathways and Drug Development

While there is no direct evidence of S-(Pyridin-2-ylthio)-L-homocysteine being involved in specific signaling pathways, its parent molecule, homocysteine, is a key metabolite in the methionine cycle and is implicated in various cellular processes and pathologies when its levels are dysregulated.[4] Elevated homocysteine levels are associated with oxidative stress and cardiovascular disease.

The pyridylthio group is a well-known leaving group in bioconjugation chemistry, often used to introduce a thiol-reactive handle onto molecules. In the context of S-(Pyridin-2-ylthio)-L-homocysteine, the molecule itself can act as a delivery agent for the homocysteine moiety to free thiols on proteins or other biomolecules via a disulfide exchange reaction. This reactivity makes it a useful tool for studying protein modification and function.

In drug development, the pyridylthio group can be incorporated into molecules to modulate their properties. The pyridine ring can participate in hydrogen bonding and π-stacking interactions, potentially influencing binding to biological targets.[5] The nitrile group, often found in pyridine derivatives used in pharmaceuticals, can act as a key hydrogen bond acceptor or a bioisostere for other functional groups.[6][7]

Conclusion

S-(Pyridin-2-ylthio)-L-homocysteine is a valuable research tool with potential applications in drug development. While specific quantitative data on its solubility and stability are lacking, this guide provides a framework for its characterization based on the properties of its constituent parts and general chemical principles. The provided experimental protocols can be adapted to generate the necessary data for specific applications. Further research into the physicochemical properties of this compound will undoubtedly enhance its utility in various scientific endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homocysteine: Biochemistry, Molecular Biology and Role in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Handling and Storage of S-(Pyridin-2-ylthio)-L-homocysteine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the handling, storage, and use of S-(Pyridin-2-ylthio)-L-homocysteine, a pivotal reagent in biochemical and pharmaceutical research. Due to the limited availability of in-depth stability and handling data specific to this compound, this document combines available information with established protocols for structurally similar thiol-reactive compounds to ensure a high standard of safety and experimental success.

Introduction

S-(Pyridin-2-ylthio)-L-homocysteine is a thiol-specific labeling reagent utilized for the reversible modification of cysteine residues in proteins and peptides.[1] The resulting disulfide bond can be selectively cleaved under reducing conditions, making it a valuable tool in protein chemistry, drug delivery, and proteomic studies. Its structure features a homocysteine backbone linked to a 2-thiopyridine moiety, which acts as a leaving group upon reaction with a free thiol.

Physicochemical Properties

A summary of the key physicochemical properties of S-(Pyridin-2-ylthio)-L-homocysteine is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₂S₂ |

| Molecular Weight | 244.33 g/mol [2] |

| CAS Number | 2668173-78-0 |

| Appearance | Solid (presumed) |

| Solubility | Information not available. Likely soluble in aqueous buffers and polar organic solvents like DMSO and DMF. |

Handling and Storage

Proper handling and storage are critical to maintain the integrity and reactivity of S-(Pyridin-2-ylthio)-L-homocysteine. The recommendations below are compiled from supplier information and best practices for similar pyridyl disulfide compounds.

General Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

-

Hygienic Practices: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.

Storage Recommendations

There is some variation in storage temperature recommendations from commercial suppliers. To ensure maximum stability, the most conservative approach is advised.

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage.[3] Short-term storage at room temperature may be acceptable for some suppliers. | Low temperatures minimize degradation pathways such as hydrolysis and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Pyridyl disulfide compounds can be sensitive to air and moisture.[4] |

| Light | Protect from light. | Many organic reagents are light-sensitive. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Moisture can lead to hydrolysis of the compound. |

Solution Stability

-

Aqueous Solutions: Prepare aqueous solutions fresh for each use. The disulfide bond may be susceptible to hydrolysis, especially at neutral to basic pH.

-

Organic Solvents: Solutions in anhydrous organic solvents like DMSO or DMF are generally more stable. However, long-term storage in solution is not recommended.

Experimental Protocols

The following are detailed methodologies for the use of S-(Pyridin-2-ylthio)-L-homocysteine in the common application of protein thiol modification.

General Workflow for Protein Thiol Labeling

The following diagram illustrates a typical workflow for the modification of protein cysteine residues with S-(Pyridin-2-ylthio)-L-homocysteine.

Caption: A typical experimental workflow for protein thiol labeling.

Detailed Protocol for Protein Thiol Modification

-

Protein Preparation:

-

Dissolve the protein of interest in a suitable degassed buffer at a pH between 7.0 and 7.5 (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2). The buffer should not contain any primary amines or thiols.

-

If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10- to 20-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 1 hour at room temperature. If dithiothreitol (B142953) (DTT) is used, it must be removed by dialysis or gel filtration before adding the labeling reagent.

-

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution of S-(Pyridin-2-ylthio)-L-homocysteine in anhydrous DMSO or DMF. A typical concentration is 10-20 mM.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the S-(Pyridin-2-ylthio)-L-homocysteine stock solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for each specific protein.

-

-

Purification:

-

Remove the excess unreacted labeling reagent and the 2-thiopyridone byproduct by dialysis, size-exclusion chromatography (gel filtration), or tangential flow filtration.

-

-

Characterization:

-

The extent of labeling can be determined spectrophotometrically by measuring the release of 2-thiopyridone at 343 nm (ε = 8080 M⁻¹cm⁻¹).

-

Confirm the modification using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the homocysteine moiety.

-

Safety and Toxicology

Detailed toxicological data for S-(Pyridin-2-ylthio)-L-homocysteine is not available. The following information is based on general principles for handling laboratory chemicals and data for related compounds.

Hazard Identification

| Hazard | Description |

| Acute Toxicity | Not classified. May be harmful if swallowed, inhaled, or in contact with skin. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory/Skin Sensitization | No data available. |

| Carcinogenicity | No data available. |

First Aid Measures

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Logical Relationship of Safety Procedures

The following diagram illustrates the logical flow of safety procedures when handling S-(Pyridin-2-ylthio)-L-homocysteine.

Caption: A flowchart of safety procedures for handling the reagent.

Signaling Pathways and Applications

While S-(Pyridin-2-ylthio)-L-homocysteine is a synthetic reagent and not directly involved in biological signaling pathways, its application in modifying proteins allows for the study of such pathways. For example, by attaching probes or drugs to specific cysteine residues, researchers can investigate protein function, localization, and interactions within a signaling cascade.

The reaction of S-(Pyridin-2-ylthio)-L-homocysteine with a protein thiol and the subsequent cleavage of the introduced disulfide bond can be represented as follows:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical synthesis of S-ribosyl-L-homocysteine and activity assay as a LuxS substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Safety and Handling of S-(Pyridin-2-ylthio)-L-homocysteine

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. S-(Pyridin-2-ylthio)-L-homocysteine is a chemical for research use only. A specific, official Safety Data Sheet (SDS) was not available at the time of this writing. Therefore, the safety and handling precautions outlined below are based on the chemical's structure, its known reactivity as a thiol-specific reagent, and the hazard profiles of its constituent moieties (pyridine and homocysteine). Users must consult the official SDS provided by their supplier and perform their own risk assessment before handling this compound.

Chemical Identification and Properties

S-(Pyridin-2-ylthio)-L-homocysteine is a biochemical reagent primarily used for the reversible thiolation of proteins.[1] It introduces a disulfide bond at cysteine residues, which can be cleaved under reducing conditions.[1]

| Property | Data | Reference |

| IUPAC Name | (2S)-2-amino-4-(pyridin-2-yl disulfanyl)butanoic acid | [1] |

| Synonyms | S-Pyridin-2-ylthio-L-homocysteine | [1] |

| CAS Number | 2668173-78-0 | [2] |

| Molecular Formula | C₉H₁₂N₂O₂S₂ | [2] |

| Molecular Weight | 244.33 g/mol | [2] |

| Appearance | White to off-white crystalline powder (typical) | [3] |

| Storage Temperature | Store desiccated at -20°C. Protect from light. | [3][4] |

Hazard Identification and Assessment

While specific toxicological data for S-(Pyridin-2-ylthio)-L-homocysteine is not available, a hazard assessment can be inferred from its structure and reactivity.

-

Reactivity: As a thiol-specific reagent, it will readily react with sulfhydryl groups, including those on proteins and peptides within the body.[1] This reactivity is the basis for potential biological disruption. S-thiolation of critical protein cysteine residues could impair their function.[5]

-

Homocysteine Moiety: Elevated levels of L-homocysteine are associated with neurotoxicity and cardiovascular disease, largely through mechanisms involving oxidative stress.[6][7] While this compound is not L-homocysteine, its metabolism or degradation could potentially release related toxic species.

-

Pyridine Moiety: Pyridine is a flammable compound that is harmful if swallowed, inhaled, or absorbed through the skin. It is a known skin and eye irritant and has been associated with adverse effects on the liver and kidneys in animal studies.[8]

Inferred GHS Classification (Precautionary):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Note: This classification is inferred and should be confirmed with a supplier-specific SDS.

Handling and Personal Protective Equipment (PPE)

Due to the potential hazards, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] |

| Skin Protection | Wear nitrile or other appropriate chemical-resistant gloves. Dispose of contaminated gloves after use. Wear a fully buttoned lab coat.[10] |

| Respiratory Protection | If working outside a fume hood or if dusts are generated, use a NIOSH-approved respirator with a particle filter.[9] |

| Hygiene Measures | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4][10] |

Experimental Protocols and Procedures

General Handling Workflow

The following diagram outlines the standard workflow for safely handling S-(Pyridin-2-ylthio)-L-homocysteine in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. S-(Pyridin-2-ylthio)homocysteine|BLD Pharm [bldpharm.com]

- 3. goldbio.com [goldbio.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxic effects of mildly elevated homocysteine concentrations in neuronal-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. fishersci.com [fishersci.com]

- 10. eaglebio.com [eaglebio.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with S-(Pyridin-2-ylthio)-L-homocysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(Pyridin-2-ylthio)-L-homocysteine (SPTH) is a thiol-reactive labeling reagent used for the site-specific modification of cysteine residues in proteins and peptides. This reagent facilitates the formation of a reversible disulfide bond between the homocysteine moiety and a free sulfhydryl group on the target protein. This bioconjugation strategy is valuable for a variety of applications, including the attachment of reporter molecules, the creation of antibody-drug conjugates (ADCs), and the study of protein structure and function. The disulfide linkage is stable under physiological conditions but can be readily cleaved by reducing agents, allowing for the controlled release of the conjugated molecule. This application note provides detailed protocols for protein labeling with SPTH, quantification of the labeling efficiency, and cleavage of the resulting disulfide bond.

Principle of the Reaction

The labeling reaction is based on a thiol-disulfide exchange mechanism. The pyridyl disulfide group of SPTH reacts with the free sulfhydryl group of a cysteine residue on the protein. This reaction results in the formation of a new, stable disulfide bond between the protein and the homocysteine portion of the reagent, with the concomitant release of pyridine-2-thione. The release of pyridine-2-thione can be monitored spectrophotometrically to quantify the extent of the reaction.

Quantitative Data Summary

The efficiency and kinetics of the labeling reaction are influenced by several factors, including pH, temperature, and the accessibility of the cysteine residue. The following table summarizes key quantitative parameters associated with pyridyl disulfide-based protein labeling.

| Parameter | Typical Value/Range | Conditions | Reference |

| Reaction pH | 7.2 - 8.0 | Optimal for specific reaction with thiols | [Generic protocols for pyridyl disulfide reagents] |

| Reaction Temperature | Room Temperature (20-25°C) | Standard condition for labeling | [Generic protocols for pyridyl disulfide reagents] |

| Reaction Time | 30 minutes - 16 hours | Dependent on protein and reagent concentration | [Generic protocols for pyridyl disulfide reagents] |

| Second-Order Rate Constant (k) | 0.1 - 10 M⁻¹s⁻¹ | Non-catalyzed reaction at pH 7 | [1][2] |

| Molar Extinction Coefficient of Pyridine-2-thione | 8,080 M⁻¹cm⁻¹ at 343 nm | For quantification of labeling | [Generic protocols for pyridyl disulfide reagents] |